N,N-Dibenzyl-2-methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide
CAS No.: 1171921-80-4
Cat. No.: VC11717449
Molecular Formula: C31H31NO3
Molecular Weight: 465.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171921-80-4 |
|---|---|
| Molecular Formula | C31H31NO3 |
| Molecular Weight | 465.6 g/mol |
| IUPAC Name | N,N-dibenzyl-2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide |
| Standard InChI | InChI=1S/C31H31NO3/c1-34-28-20-17-24(18-21-28)16-19-27-14-9-15-29(35-2)30(27)31(33)32(22-25-10-5-3-6-11-25)23-26-12-7-4-8-13-26/h3-15,17-18,20-21H,16,19,22-23H2,1-2H3 |
| Standard InChI Key | CQYDJVWAXKIAGE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCC2=C(C(=CC=C2)OC)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
| Canonical SMILES | COC1=CC=C(C=C1)CCC2=C(C(=CC=C2)OC)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Introduction
Chemical Characteristics and Structural Analysis
Molecular Architecture
The compound features a central benzamide core () modified at the 2- and 6-positions. The 2-position is substituted with a methoxy group (), while the 6-position bears a phenethyl chain terminating in a 4-methoxyphenyl group. Two benzyl groups () are attached to the amide nitrogen, conferring steric bulk and influencing electronic properties. The IUPAC name, N,N-dibenzyl-2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide, reflects this substitution pattern.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 1171921-80-4 |
| Molecular Formula | |
| Molecular Weight | 465.6 g/mol |
| SMILES | COC1=CC=C(C=C1)CCC2=C(C(=CC=C2)OC)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
| InChIKey | CQYDJVWAXKIAGE-UHFFFAOYSA-N |
Physicochemical Properties
While experimental data on solubility and melting point remain sparse, the compound’s lipophilicity can be inferred from its structure. The methoxy and benzyl groups enhance hydrophobicity, suggesting limited aqueous solubility but favorable membrane permeability in biological systems. Computational models predict a logP value >4, aligning with its potential as a candidate for central nervous system-targeted therapeutics.
Synthesis and Production
Proposed Synthetic Routes
Though no direct synthesis reports exist for this compound, analogous pathways from patent literature provide insights. For example, US3965173A details the preparation of sulfonamide derivatives via sequential methylation, aminolysis, and chlorosulfonation . Adapting this approach:
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Methylation: 5-Chlorosalicylic acid is methylated using dimethyl sulfate under anhydrous conditions to yield methyl 5-chloro-2-methoxybenzoate.
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Aminolysis: Reaction with phenethylamine introduces the phenethyl moiety, forming an intermediate amide.
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Benzylation: The amide nitrogen is dibenzylated via nucleophilic substitution using benzyl halides.
Table 2: Hypothetical Synthesis Steps
Purification and Characterization
Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (acetic acid) are recommended for purification. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) would confirm structure, with anticipated -NMR signals at δ 3.75 (methoxy protons) and δ 7.25–7.40 (aromatic protons).
Comparative Analysis with Analogous Compounds
Structural Analogues
Source identifies two related compounds:
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N,N-Dibenzyl-N''-[1-(2-methoxy-phenyl)-meth-(E)-ylidene]-hydrazine: Shares the dibenzyl motif but replaces the benzamide with a hydrazine linker.
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N,N-Dibenzyl-N''-[1-(4-methoxy-phenyl)-meth-(E)-ylidene]-hydrazine: Differs in methoxy substitution position, altering electronic properties.
Source describes N⁴,N⁴-dibenzyl-6-(4-methoxyphenyl)pteridine-2,4-diamine, a pteridine derivative with a similar dibenzyl-methoxy-phenyl framework but distinct heterocyclic core.
Table 3: Structural Comparison
Future Research Directions
Synthesis Optimization
Scalable routes using continuous flow chemistry or enzymatic catalysis warrant exploration. For instance, lipase-mediated benzylation could improve stereoselectivity and reduce waste .
Biological Screening
In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) and antimicrobial panels (Gram-positive/-negative bacteria) are critical to identifying therapeutic potential.
Computational Modeling
Density functional theory (DFT) calculations could predict reactivity sites for functionalization, enabling rational design of derivatives with enhanced bioactivity.
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